molecular formula C16H21F3N4O2S B2659080 4-[2-nitro-4-(trifluoromethyl)phenyl]-N-propyl-1,4-diazepane-1-carbothioamide CAS No. 900019-59-2

4-[2-nitro-4-(trifluoromethyl)phenyl]-N-propyl-1,4-diazepane-1-carbothioamide

Cat. No.: B2659080
CAS No.: 900019-59-2
M. Wt: 390.43
InChI Key: UBWYBMUTVLDYAP-UHFFFAOYSA-N
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Description

4-[2-nitro-4-(trifluoromethyl)phenyl]-N-propyl-1,4-diazepane-1-carbothioamide is a synthetic organic compound with the molecular formula C16H21F3N4O2S. It is characterized by the presence of a trifluoromethyl group, a nitro group, and a diazepane ring.

Preparation Methods

The synthesis of 4-[2-nitro-4-(trifluoromethyl)phenyl]-N-propyl-1,4-diazepane-1-carbothioamide typically involves multiple steps, starting from commercially available precursorsThe final step involves the formation of the carbothioamide group under specific reaction conditions .

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis on a larger scale .

Chemical Reactions Analysis

4-[2-nitro-4-(trifluoromethyl)phenyl]-N-propyl-1,4-diazepane-1-carbothioamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-[2-nitro-4-(trifluoromethyl)phenyl]-N-propyl-1,4-diazepane-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-nitro-4-(trifluoromethyl)phenyl]-N-propyl-1,4-diazepane-1-carbothioamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitro group can participate in redox reactions. The diazepane ring provides structural rigidity, which can influence the compound’s overall activity and selectivity .

Comparison with Similar Compounds

Similar compounds to 4-[2-nitro-4-(trifluoromethyl)phenyl]-N-propyl-1,4-diazepane-1-carbothioamide include other trifluoromethyl-substituted diazepanes and nitro-substituted benzene derivatives. These compounds share similar structural features but may differ in their specific functional groups and overall reactivity. The presence of the trifluoromethyl group in this compound makes it unique, as this group can significantly influence the compound’s chemical and biological properties .

Properties

IUPAC Name

4-[2-nitro-4-(trifluoromethyl)phenyl]-N-propyl-1,4-diazepane-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N4O2S/c1-2-6-20-15(26)22-8-3-7-21(9-10-22)13-5-4-12(16(17,18)19)11-14(13)23(24)25/h4-5,11H,2-3,6-10H2,1H3,(H,20,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWYBMUTVLDYAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=S)N1CCCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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